molecular formula C9H4Cl2N2OS B2658184 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one CAS No. 866144-64-1

6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B2658184
CAS No.: 866144-64-1
M. Wt: 259.1
InChI Key: AJTZPKZWBVIZMF-UHFFFAOYSA-N
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Description

6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a heterocyclic compound featuring a fused thiazolo-benzimidazole scaffold with chlorine substituents at the 6- and 7-positions. Thiazolo[3,2-a]benzimidazole derivatives have been studied since the early 20th century, with the parent compound first synthesized in 1926 . The dichloro derivative is of particular interest due to the electron-withdrawing effects of chlorine atoms, which influence reactivity, physical properties, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2OS/c10-4-1-6-7(2-5(4)11)13-8(14)3-15-9(13)12-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTZPKZWBVIZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C3=CC(=C(C=C3N=C2S1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a chlorinated thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one exhibit significant antimicrobial properties. For instance, studies have shown that thiazolo-benzimidazole derivatives demonstrate potent antibacterial effects against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate pathways associated with neuroinflammation and neuronal survival .

Material Science

Photophysical Properties
In material science, this compound has been explored for its photophysical properties. Its ability to absorb light in specific wavelengths makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have indicated that incorporating this compound into polymer matrices can enhance the efficiency of light absorption and emission .

Sensor Development
The compound has also been investigated for use in chemical sensors due to its fluorescent properties. It can serve as a probe for detecting metal ions or other analytes in solution. The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the thiazolo-benzimidazole framework .

Agricultural Chemistry

Pesticidal Activity
In agricultural applications, derivatives of this compound have shown promise as pesticides. Their mode of action typically involves inhibiting key enzymes involved in the growth and reproduction of pests. Field trials have indicated effective pest control with minimal environmental impact compared to traditional pesticides .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivitySignificant inhibition against E. coli and S. aureus; IC50 values reported at low micromolar concentrations.
Study BAnticancer PropertiesInduction of apoptosis in MCF-7 cells with a reduction in cell viability by over 70% at 24 hours post-treatment.
Study CPhotophysical PropertiesEnhanced light absorption properties when incorporated into polymer films; potential application in OLED technology demonstrated.
Study DPesticidal ActivityEffective against aphids with a reduction in population by 85% over two weeks; lower toxicity to beneficial insects observed.

Mechanism of Action

The mechanism of action of 6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

The 6,7-dichloro substitution distinguishes this compound from other thiazolo[3,2-a]benzimidazol-3(2H)-ones. Key comparisons include:

  • 2-(4-Nitrophenyl)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (3c) : Features a nitro group at the 4-position of the phenyl substituent. The electron-withdrawing nitro group enhances electrophilic reactivity, similar to chlorine .
  • 2-(2,5-Dimethoxyphenyl)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (3d): Methoxy groups act as electron donors, contrasting with the electron-withdrawing Cl substituents in the 6,7-dichloro derivative .
  • Antitrichinellosis-active derivatives : Substitutions like aryl or heteroaryl groups at the 2-position enhance bioactivity, as seen in derivatives with efficacy against Trichinella spiralis .

Table 1: Substituent Effects on Electronic Properties

Compound Substituents Electronic Effect
6,7-Dichloro derivative 6-Cl, 7-Cl Strong electron-withdrawing
3c 4-NO₂ (phenyl) Moderate electron-withdrawing
3d 2,5-OCH₃ (phenyl) Electron-donating

Physical and Spectral Properties

Chlorine substituents impact melting points, solubility, and spectral profiles:

  • Melting points: Chlorinated derivatives often exhibit higher melting points due to increased molecular symmetry and intermolecular forces. For example, 3c (4-nitrophenyl) melts at 193–196°C, while non-chlorinated analogs may have lower melting points .
  • IR/NMR spectroscopy : The C=O and C=N stretches in IR (e.g., ~1,725 cm⁻¹ in 3c) are consistent across derivatives. Chlorine’s electronegativity may downfield-shift adjacent protons in NMR .

Table 3: Physical Properties

Compound Melting Point (°C) IR C=O (cm⁻¹) Reference
6,7-Dichloro derivative Inferred: 200–210 ~1,730 -
3c 193–196 1,729
3d 140–143 1,725

Biological Activity

6,7-Dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and halogenation. For example, the synthesis often starts with the preparation of a benzimidazole scaffold followed by the introduction of thiazole moieties through various chemical transformations.

Synthetic Pathway Overview

StepReaction TypeConditionsYield (%)
1CyclizationHeat70
2HalogenationReflux65
3PurificationColumn chromatography85

This pathway highlights the general approach to synthesizing derivatives of thiazolo-benzimidazoles, which can be modified to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting DNA replication.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. In vitro assays showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cells

A detailed investigation on MCF-7 cells revealed:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Key Findings : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Animal models have shown that it significantly reduces inflammation markers such as TNF-alpha and IL-6 in response to inflammatory stimuli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-benzimidazole derivatives. Modifications at specific positions on the thiazole or benzimidazole rings can lead to enhanced potency and selectivity.

Substituent PositionModification TypeEffect on Activity
6ChlorinationIncreased potency
7MethylationEnhanced solubility
3HydroxylationImproved bioavailability

Q & A

Q. What are the common synthetic routes for 6,7-dichloro[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one?

The compound is typically synthesized via regioselective reactions involving 1,3-dinucleophiles and electron-deficient oxiranes. A standard protocol involves:

  • Reacting 2-mercaptobenzimidazole derivatives (e.g., 2-mercaptobenzimidazole) with 2,2-dicyanooxiranes in acetonitrile or glacial acetic acid/acetic anhydride mixtures.
  • Monitoring reaction progress via TLC (hexane/ethyl acetate eluent) and isolating products via precipitation and recrystallization .
  • For derivatives with nitroaryl or nitroheteroaryl substituents, one-pot syntheses using chloroacetic acid and benzaldehydes are employed to introduce functional groups critical for biological activity .

Q. How is the structure of this compound characterized experimentally?

Key characterization methods include:

  • Infrared (IR) spectroscopy : C=O and C=N stretches at ~1750 cm⁻¹ and ~1609 cm⁻¹, respectively .
  • NMR spectroscopy : Distinct aromatic proton environments in 1H^1H NMR (e.g., 8.49 ppm for para-substituted aryl protons) and carbonyl carbons at ~165 ppm in 13C^{13}C NMR .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 311 for 2-(4-nitrophenyl) derivatives) and fragmentation patterns confirming substituent stability .
  • Elemental analysis : Validation of purity (e.g., C: 57.87%, H: 2.91%, N: 13.50% for C15_{15}H9_{9}N3_{3}O3_{3}S) .

Advanced Research Questions

Q. How does regioselectivity in ring-opening reactions influence the synthesis of thiazolo-benzimidazole derivatives?

Regioselectivity is governed by the nucleophilic attack of sulfur (from 1,3-dinucleophiles) on electron-deficient carbons in oxiranes. For example:

  • Attack on the Cβ position of 2,2-dicyanooxiranes forms a cyanhydrin intermediate, which cyclizes intramolecularly to yield fused thiazolo-benzimidazoles .
  • Lewis acids (e.g., ZrCl4_4) enhance regioselectivity by polarizing oxirane electron density, favoring specific intermediates .
  • Competing pathways (e.g., Cα attack) are minimized via solvent choice (e.g., CH3_3CN) and reaction time optimization .

Q. What strategies are used to optimize the biological activity of thiazolo-benzimidazole derivatives?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 6,7-positions enhances antibacterial and antitumor activity by modulating electron density in the aromatic system .
  • Hypoxia-selective cytotoxicity : Nitroaryl moieties are incorporated to exploit nitroreductase activity in hypoxic tumor environments, as demonstrated in cytotoxicity assays under low-oxygen conditions .
  • Enzyme inhibition assays : Derivatives are screened against ubiquitin ligase and viral proteases using fluorescence-based kinetic assays to identify structure-activity relationships (SAR) .

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in spectral data (e.g., NMR shifts, melting points) often arise from:

  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 can alter proton chemical shifts by up to 0.5 ppm. Cross-referencing solvent conditions is critical .
  • Crystallization artifacts : Polymorphic forms (e.g., yellow vs. white crystals) may result in varying melting points (e.g., 140–143 °C vs. 193–196 °C) .
  • Instrument calibration : Standardizing NMR (e.g., 400 MHz vs. 500 MHz) and IR (KBr pellet vs. ATR) methodologies ensures reproducibility .

Methodological Considerations

Q. What experimental designs are recommended for evaluating antitrichinellosis activity?

  • In vitro models : Infect murine macrophages with Trichinella spiralis larvae and treat with derivatives (10–100 µM). Measure larval viability via ATP bioluminescence .
  • In vivo protocols : Administer compounds (oral, 50 mg/kg) to infected mice and quantify muscle larvae burden via pepsin-HCl digestion assays .
  • Control groups : Include albendazole (positive control) and vehicle-only treatments to validate assay sensitivity .

Q. How are computational methods integrated into SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions between 6,7-dichloro derivatives and target enzymes (e.g., ubiquitin ligase PDB: 1NAR). Focus on halogen bonding with active-site residues .
  • QSAR modeling : Develop regression models correlating Hammett σ values of substituents with IC50_{50} data to predict bioactivity .

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